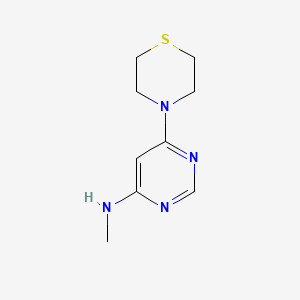![molecular formula C12H22N4O B1493148 6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane CAS No. 2098072-09-2](/img/structure/B1493148.png)
6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane
Descripción general
Descripción
6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane is a complex organic compound characterized by its unique structure, which includes azidoethyl and ethoxymethyl functional groups. This compound is part of the spirocyclic family, known for their distinctive fused ring systems. The presence of azide groups makes it particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by azide functionalization. The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to meet commercial standards.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as azide ion (N3-) or alkoxide ions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its azide group is particularly useful in click chemistry reactions, which are widely used in the development of new materials and pharmaceuticals.
Biology: In biological research, 6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane is employed in the study of biological macromolecules. Its ability to react with biomolecules under mild conditions makes it a valuable tool for labeling and tracking biological processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the development of compounds with specific biological activities, which can be targeted for therapeutic purposes.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications in material science.
Mecanismo De Acción
The mechanism by which 6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane exerts its effects depends on its specific application. In click chemistry, for example, the azide group reacts with alkynes to form stable triazole rings, which are crucial in the formation of complex molecular structures.
Molecular Targets and Pathways: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application. The pathways involved can range from metabolic processes to signal transduction pathways in biological systems.
Comparación Con Compuestos Similares
6-(2-Azidoethyl)-8-(methoxymethyl)-6-azaspiro[3.4]octane
6-(2-Azidoethyl)-8-(propoxymethyl)-6-azaspiro[3.4]octane
6-(2-Azidoethyl)-8-(butoxymethyl)-6-azaspiro[3.4]octane
Uniqueness: 6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[34]octane stands out due to its specific ethoxymethyl group, which imparts unique chemical properties compared to its analogs
This comprehensive overview highlights the significance of 6-(2-Azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane in scientific research and industry. Its unique structure and reactivity make it a valuable compound for a wide range of applications.
Propiedades
IUPAC Name |
6-(2-azidoethyl)-8-(ethoxymethyl)-6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O/c1-2-17-9-11-8-16(7-6-14-15-13)10-12(11)4-3-5-12/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOEXBVXTVWYZIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















